Halistanol

pp60v-src tyrosine kinase protein kinase inhibition structure-activity relationship

Halistanol, systematically named (24ξ)-25-methyl-5α-ergostane-2β,3α,6α-triol (CAS 79405-68-8, C₂₉H₅₂O₃, MW 448.7 g/mol), is a polyhydroxylated sterol isolated from marine sponges of the genera Topsentia and Halichondria. It serves as the desulfated core scaffold of the halistanol sulfate family—a class of trisulfated steroids that exhibit broad and potent biological activities including kinase inhibition, antiviral effects, and antibacterial action.

Molecular Formula C29H52O3
Molecular Weight 448.7 g/mol
CAS No. 79405-68-8
Cat. No. B14433394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalistanol
CAS79405-68-8
Molecular FormulaC29H52O3
Molecular Weight448.7 g/mol
Structural Identifiers
SMILESCC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C
InChIInChI=1S/C29H52O3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(30)23-15-25(31)26(32)16-29(23,7)22(19)12-13-28(20,21)6/h17-26,30-32H,8-16H2,1-7H3/t17-,18?,19+,20?,21?,22?,23?,24?,25?,26+,28-,29-/m1/s1
InChIKeyVSYXVGMOAPVKFR-KFPLHMCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halistanol (CAS 79405-68-8): A Marine Sterol Scaffold for Potent Sulfated Bioactives


Halistanol, systematically named (24ξ)-25-methyl-5α-ergostane-2β,3α,6α-triol (CAS 79405-68-8, C₂₉H₅₂O₃, MW 448.7 g/mol), is a polyhydroxylated sterol isolated from marine sponges of the genera Topsentia and Halichondria [1]. It serves as the desulfated core scaffold of the halistanol sulfate family—a class of trisulfated steroids that exhibit broad and potent biological activities including kinase inhibition, antiviral effects, and antibacterial action [2]. Halistanol itself lacks the sulfate ester groups at positions 2β, 3α, and 6α that are essential for bioactivity; acid hydrolysis of halistanol trisulfate yields halistanol, which is inactive in pp60v-src kinase assays [3]. This compound is therefore primarily valued as a reference standard, a synthetic precursor for generating sulfated derivatives, or a negative control in structure-activity relationship (SAR) studies of halistanol sulfates.

Why Generic Substitution of Halistanol Analogs Fails in Bioactivity-Driven Research


Halistanol sulfates are not interchangeable with one another or with their parent sterol halistanol because the number and position of sulfate groups, as well as side-chain modifications, dictate both the potency and the target selectivity of each congener. Desulfated halistanol is completely inactive against pp60v-src (IC₅₀ > 100 µM vs. 4 µM for the trisulfate) [1], demonstrating that sulfate esters are absolute pharmacophoric requirements for kinase inhibition. Even among sulfated analogs, small structural changes produce large functional differences: halistanol sulfate inhibits SIRT2 with an IC₅₀ of 19.2 µM, while halistanol sulfate I (bearing a cyclopropyl ring in the side chain) shows an IC₅₀ of 18.9 µM for SIRT2 but 32.6 µM for SIRT3, compared to 21.8 µM for halistanol sulfate against SIRT3 [2]. In antiviral assays, halistanol sulfate exhibits a selectivity index (SI) of 2.46 against HSV-1, whereas halistanol sulfate C shows an SI of only 1.95—a 21% reduction—and the unfractionated TSH mixture achieves an SI of 15.33, indicating synergistic effects that cannot be replicated by any single isolated compound [3]. These quantitative discrepancies mean that substituting one analog for another, or using the unsulfated parent, will yield fundamentally different—and often negative—experimental results.

Halistanol (79405-68-8) Quantitative Evidence Guide: Comparator-Based Differentiation


Kinase Inhibition: Sulfation-Dependent Activity Contrast Between Halistanol Trisulfate and Halistanol

Halistanol trisulfate inhibits the oncogenic protein tyrosine kinase pp60v-src with an IC₅₀ of approximately 4 µM. Acid hydrolysis to remove the sulfate groups produces halistanol, which is completely inactive (no detectable inhibition at concentrations tested). Monosulfated steroids were also found to be inactive, demonstrating that trisulfation is essential for this kinase inhibitory activity [1].

pp60v-src tyrosine kinase protein kinase inhibition structure-activity relationship

SIRT1-3 Inhibitory Profiles: Differential Isoform Selectivity of Halistanol Sulfate vs. Analogs I and J

Halistanol sulfate (1) inhibits SIRT1–3 with IC₅₀ values of 49.1 µM (SIRT1), 19.2 µM (SIRT2), and 21.8 µM (SIRT3). Its analog halistanol sulfate I (2), bearing a cyclopropyl modification in the side chain, shows comparable SIRT2 potency (IC₅₀ 18.9 µM) but reduced SIRT3 potency (IC₅₀ 32.6 µM). Halistanol sulfate J (3) is substantially less potent across all three isoforms (IC₅₀ 67.9, 21.1, and 37.5 µM, respectively) [1]. The SIRT2/SIRT3 selectivity ratio shifts from 0.88 for halistanol sulfate to 0.58 for halistanol sulfate I, a 34% change in isoform preference.

sirtuin inhibition SIRT1 SIRT2 SIRT3 epigenetics

Anti-HSV-1 Selectivity: Halistanol Sulfate Outperforms Halistanol Sulfate C

In viral plaque reduction assays against HSV-1 (KOS strain) in Vero cells, halistanol sulfate (compound 1) achieved a selectivity index (SI = CC₅₀ / IC₅₀) of 2.46, while halistanol sulfate C (compound 2) showed a lower SI of 1.95. The halistanol-enriched TSH fraction was markedly more effective (SI = 15.33), indicating synergy between sulfated congeners [1]. The 26% higher SI of halistanol sulfate over halistanol sulfate C reflects superior antiviral activity relative to cytotoxicity.

antiviral HSV-1 selectivity index herpes simplex virus

P2Y12 Receptor Antagonism: Halistanol Sulfate vs. Sch 572423

Halistanol sulfate (1) was identified as a potent P2Y12 receptor inhibitor with an IC₅₀ of 0.48 µM, whereas the co-isolated new sterol sulfate Sch 572423 (2) showed an IC₅₀ of 2.2 µM in the same assay system [1]. This 4.6-fold difference in potency demonstrates that the halistanol scaffold, when properly sulfated, provides significantly stronger P2Y12 antagonism than closely related marine sterol sulfates.

P2Y12 platelet aggregation GPCR cardiovascular

Broad-Spectrum Antibacterial Activity with Defined MIC: Halistanol Trisulfate vs. S. aureus

Halistanol trisulfate demonstrated bactericidal activity against exponentially growing S. aureus cells at a MIC of 512 mg/L, with a broad spectrum of activity encompassing both Gram-positive (S. aureus, S. epidermidis, E. faecalis, M. fortuitum) and Gram-negative (N. gonorrhoeae) bacteria [1]. Cytotoxicity assays against L929 fibrosarcoma cells showed only moderate toxicity, indicating a therapeutic window. In contrast, halistanol sulfate A was tested against S. mutans and found to have a much lower MIC (values reported as the lowest among tested compounds in that study), but its activity against other oral streptococci such as S. sanguinis required much higher concentrations (MIC > 125 µg/mL), highlighting pathogen selectivity differences among analogs [2].

antibacterial MIC Staphylococcus aureus broad-spectrum

Structural Basis for Exosite Binding: Halistanol Sulfate–SIRT3 Co-crystal vs. Generic Active-Site Inhibitors

X-ray crystallography of the halistanol sulfate–SIRT3 complex (PDB 5Y4H) revealed that halistanol sulfate binds to a previously undiscovered exosite on SIRT3, rather than occupying the NAD⁺-binding or substrate-binding pockets targeted by most sirtuin inhibitors [1]. This exosite-binding mechanism is structurally distinct from classical nicotinamide-site inhibitors (e.g., nicotinamide itself, IC₅₀ ~80 µM for SIRT1) and provides a novel allosteric mode of sirtuin modulation. The structural data show specific interactions between the sulfate groups at positions 2β and 3α and basic residues in the exosite, explaining why desulfated halistanol cannot bind and inhibit SIRT3.

X-ray crystallography exosite binding SIRT3 allosteric inhibition

Halistanol (79405-68-8) Application Scenarios Driven by Quantitative Evidence


Negative Control Standard in Halistanol Sulfate Kinase Inhibition Assays

Halistanol is the only appropriate negative control for experiments measuring pp60v-src tyrosine kinase inhibition by halistanol trisulfate. Since acid hydrolysis of the trisulfate converts it to halistanol with complete loss of activity (IC₅₀ from ~4 µM to inactive) [1], halistanol provides the essential baseline for confirming that observed inhibition is sulfate-dependent. Procuring pure halistanol (CAS 79405-68-8) is critical for any SAR study investigating the role of sulfation in kinase inhibition.

Core Scaffold for SIRT3-Selective Allosteric Inhibitor Development

Halistanol sulfate binds to a novel exosite on SIRT3 (PDB 5Y4H) with an IC₅₀ of 21.8 µM, a mechanism structurally distinct from active-site sirtuin inhibitors [1]. Halistanol serves as the synthetic precursor for generating halistanol sulfate and its analogs for crystallography-guided optimization. The 1.7-fold selectivity for SIRT3 over SIRT1 (IC₅₀ 21.8 vs. 49.1 µM) provides a measurable starting point for medicinal chemistry campaigns aiming to enhance isoform selectivity.

P2Y12 Antagonist Lead Scaffold for Antiplatelet Drug Discovery

Halistanol sulfate (derived from halistanol) inhibits the platelet P2Y12 receptor with an IC₅₀ of 0.48 µM, making it 4.6-fold more potent than the structurally related marine sterol sulfate Sch 572423 (IC₅₀ 2.2 µM) [1]. Researchers developing novel antiplatelet agents can procure halistanol as the starting material for semi-synthesis of halistanol sulfate and subsequent analog generation, leveraging the sub-micromolar potency of this scaffold.

Reference Compound for Anti-HSV-1 Selectivity Profiling

In HSV-1 antiviral screening cascades, halistanol sulfate (prepared from halistanol) provides a reference SI of 2.46 against the KOS strain in Vero cells, outperforming halistanol sulfate C (SI = 1.95) [1]. This 26% higher selectivity index establishes halistanol sulfate as the preferred benchmark for evaluating new marine-derived antiviral candidates, enabling consistent cross-study comparisons of therapeutic windows.

Quote Request

Request a Quote for Halistanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.